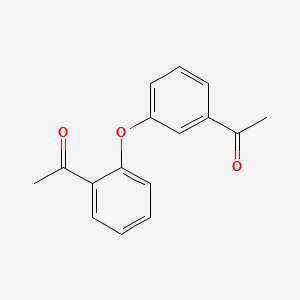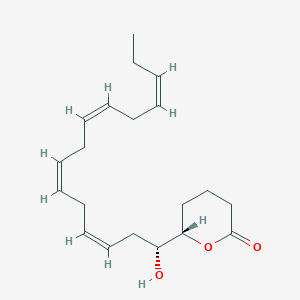
(+/-)5,6-DiHETE Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)5,6-DiHETE Lactone is a lactone form of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid. It is a metabolite derived from eicosapentaenoic acid through the cytochrome P450-catalyzed epoxidation pathway, followed by conversion to vicinal diols by epoxide hydrolases . This compound has been studied for its potential biological activities, including its role in vascular health and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5,6-DiHETE Lactone typically involves the epoxidation of eicosapentaenoic acid, followed by hydrolysis to form the vicinal diols, and subsequent lactonization to yield the lactone . The reaction conditions often include the use of cytochrome P450 enzymes for the epoxidation step and specific epoxide hydrolases for the hydrolysis step .
Industrial Production Methods
The use of bioreactors and optimized enzyme conditions would be essential for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)5,6-DiHETE Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxylipins.
Reduction: Reduction reactions can convert the lactone back to its diol form.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include different oxylipins, diols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(+/-)5,6-DiHETE Lactone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (+/-)5,6-DiHETE Lactone involves its interaction with specific molecular targets and pathways:
G-protein-coupled receptor-phospholipase C-inositol trisphosphate signaling pathway: This pathway mediates the vasodilatory effects of the compound by activating calcium-dependent potassium flux.
Transient receptor potential vanilloid 4 channels: The compound acts as an antagonist to these channels, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Epoxyeicosatetraenoic acid: A precursor to (+/-)5,6-DiHETE Lactone, involved in similar biological pathways.
5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid: The diol form of the compound, with similar but distinct biological activities.
Uniqueness
This compound is unique due to its lactone structure, which allows for specific interactions with biological targets and provides distinct biological activities compared to its diol and epoxide counterparts .
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(6S)-6-[(1R,3Z,6Z,9Z,12Z)-1-hydroxypentadeca-3,6,9,12-tetraenyl]oxan-2-one |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h3-4,6-7,9-10,12-13,18-19,21H,2,5,8,11,14-17H2,1H3/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1 |
InChI-Schlüssel |
HMMBXEDQZSAPEQ-CLQAUIESSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCCC(=O)O1)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC(C1CCCC(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


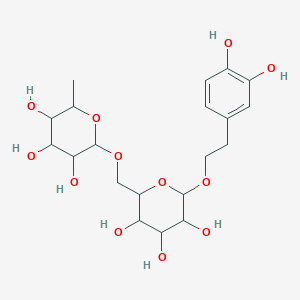
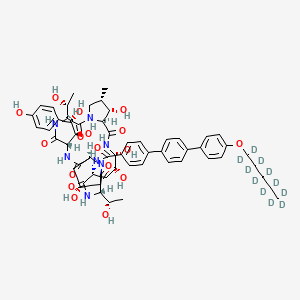
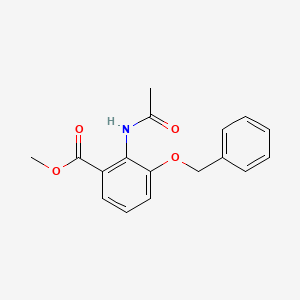
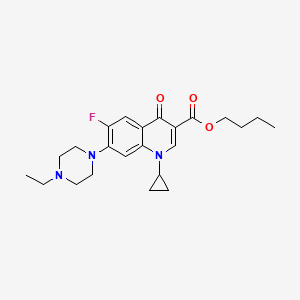
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
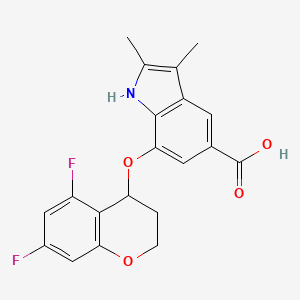
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
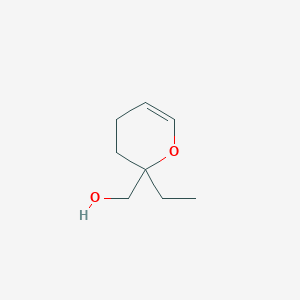
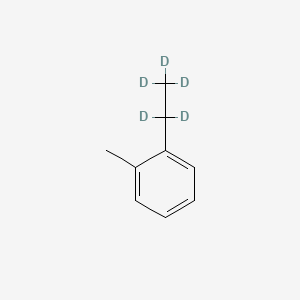

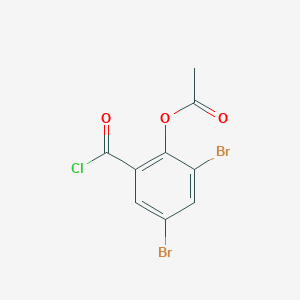
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
